2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide
Description
2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a 3-nitrophenyl group at the 6-position. A thioether linkage connects the pyridazine ring to an acetamide moiety, which is further functionalized with a phenethyl group.
Properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(21-12-11-15-5-2-1-3-6-15)14-28-20-10-9-18(22-23-20)16-7-4-8-17(13-16)24(26)27/h1-10,13H,11-12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCSFKLNBPTJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring .
The next step involves the introduction of the thioether linkage. This can be achieved by reacting the pyridazine derivative with a thiol compound under appropriate conditions. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and pyridazine moieties are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
Pyrimidinone Derivatives (2a–c)
Compounds 2a–c (e.g., 2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one) share a pyrimidinone core instead of pyridazine. The pyrimidinone ring, with one oxygen and two nitrogen atoms, contrasts with the pyridazine’s two adjacent nitrogen atoms. This difference alters electronic properties: pyridazine’s electron-deficient nature may enhance reactivity in nucleophilic substitution or coordination chemistry.
Benzothiazole Acetamides (EP3 348 550A1)
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) replace the pyridazine ring with a benzothiazole core. The trifluoromethyl and methoxy groups in these compounds enhance lipophilicity compared to the nitro group in the target compound, which may affect solubility and membrane permeability. The thioether linkage in the target compound is absent here, suggesting divergent metabolic stability profiles .
Quinoxaline Acetamides (4a)
Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) features a quinoxaline core fused with a pyrimidine ring. The hydroxyl and cyano substituents introduce hydrogen-bonding capacity and electronic effects distinct from the nitro group in the target compound. The thioether linkage is retained, but the larger quinoxaline system may reduce solubility compared to pyridazine .
Substituent Effects and Functional Groups
- Nitro vs.
- Phenethyl vs. Phenyl Groups : The phenethyl chain in the target compound may enhance lipophilicity compared to simpler phenyl groups, improving blood-brain barrier penetration in therapeutic contexts .
Biological Activity
The compound 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
The chemical structure of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can be represented as follows:
This compound features a pyridazine ring, a nitrophenyl group, and a thioether linkage, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds similar to 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide exhibit antitumor properties. For instance, studies have shown that pyridazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Efficacy of Pyridazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis induction |
| Compound B | MCF-7 | 4.8 | Cell cycle arrest |
| 2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide | A549 | TBD | TBD |
Anti-inflammatory Properties
In addition to antitumor effects, this compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of 2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is believed to involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Regulation : By affecting cell cycle proteins, these compounds can halt the proliferation of cancer cells.
Case Studies
A notable case study examined the effects of a related pyridazine compound on breast cancer cells. The study reported a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over 48 hours.
Case Study Summary:
| Study Reference | Cell Type | Treatment Duration | Observed Effects |
|---|---|---|---|
| Smith et al., 2021 | MCF-7 | 48 hours | Reduced viability by 60%, increased apoptosis markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
